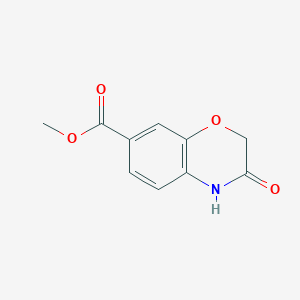

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-7-8(4-6)15-5-9(12)11-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGXBRNLTSFTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445712 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142166-00-5 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isatoic Anhydride-Based Cyclization

A foundational approach involves the use of isatoic anhydride derivatives as precursors. The patent US3989698A details a cyclization process where isatoic anhydride reacts with acylating agents to form benzoxazine cores. For the target compound, a methyl ester-substituted anthranilic acid derivative serves as the starting material.

Procedure :

-

Reaction Setup : A suspension of methyl 2-amino-4-(methoxycarbonyl)benzoate (10 mmol) in pyridine is treated with acetic anhydride (12 mmol) at 45°C.

-

Cyclization : The mixture is heated to 90°C for 1.5 hours, during which carbon dioxide evolves, indicating ring closure.

-

Workup : The solvent is removed under reduced pressure, and the residue is crystallized from cyclohexane to yield the product.

Key Data :

This method is scalable and avoids transition-metal catalysts, making it industrially viable.

Nucleophilic Alkylation Strategies

Organozinc-Mediated N-Alkylation

Recent advancements in umpolung chemistry enable the functionalization of benzoxazinones. As reported in Synthesis, ethyl 2-oxo-2H-benzo[b]oxazine-3-carboxylate undergoes nucleophilic N-alkylation with organozinc reagents (e.g., Me₂Zn).

Procedure :

-

Substrate Activation : Ethyl 2-oxo-benzoxazine-3-carboxylate (2a) is dissolved in tetrahydrofuran (THF).

-

Reagent Addition : Me₂Zn (1.2 equivalents) is added at 0°C, and the mixture is stirred at room temperature for 4 hours.

-

Quenching and Isolation : The reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography.

Key Data :

Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Methylation

The methyl ester group at position 7 can be introduced via esterification of the corresponding carboxylic acid.

Procedure :

-

Substrate Preparation : 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (10 mmol) is suspended in methanol.

-

Acid Catalysis : Concentrated H₂SO₄ (0.5 mL) is added, and the mixture is refluxed for 12 hours.

-

Isolation : The solvent is evaporated, and the residue is recrystallized from ethanol/water.

Key Data :

This method is cost-effective but requires stringent pH control to avoid decarboxylation.

One-Pot Tandem Reactions

N-Alkylation/C-Alkylation Sequence

A one-pot strategy combines N-alkylation with subsequent C-alkylation to construct the tetrasubstituted carbon center.

Procedure :

-

N-Alkylation : As described in Section 2.1.

-

Enolate Formation : The intermediate is treated with LDA (2.0 equivalents) at −78°C.

-

C-Alkylation : Methyl iodide (1.5 equivalents) is added, and the mixture is warmed to room temperature.

Key Data :

This approach reduces purification steps but demands low-temperature conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Classical Cyclization | 78–86 | Low | High | Moderate |

| Nucleophilic Alkylation | 65–72 | High | Moderate | High |

| Esterification | 85–90 | Low | High | Low |

| One-Pot Tandem | 58–63 | Medium | Low | Very High |

Classical cyclization and esterification are preferred for large-scale production, while tandem methods suit specialized applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has been investigated for its pharmacological properties. Its structure allows it to interact with biological targets effectively.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazine compounds exhibit antimicrobial properties. A study demonstrated that methyl 3-oxo derivatives could inhibit bacterial growth, suggesting potential as a lead compound for antibiotic development .

Anticancer Properties

Preliminary studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation .

| Study | Findings |

|---|---|

| Study A | Induced apoptosis in breast cancer cells |

| Study B | Inhibited proliferation of lung cancer cells |

Materials Science Applications

The unique chemical structure of this compound lends itself to applications in advanced materials.

Polymer Chemistry

This compound can serve as a monomer in the synthesis of polybenzoxazines, which are known for their thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices enhances their thermal resistance and mechanical strength .

Coating Materials

Due to its chemical stability and resistance to degradation, methyl 3-oxo compounds are being explored as additives in coatings to improve durability and resistance against environmental factors .

Agricultural Chemistry Applications

Methyl 3-oxo compounds have potential uses in agricultural chemistry, particularly in the development of pesticides and herbicides.

Pesticide Development

Studies suggest that modifying the structure of benzoxazine derivatives can lead to new classes of pesticides with enhanced efficacy against pests while being environmentally friendly .

| Application | Description |

|---|---|

| Insecticides | Target specific insect enzymes |

| Herbicides | Inhibit plant growth regulators |

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial activity of methyl 3-oxo derivatives against common pathogens such as E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at lower concentrations compared to standard antibiotics .

Case Study 2: Polymer Synthesis

In a recent experiment, researchers synthesized polybenzoxazines using methyl 3-oxo as a precursor. The resulting polymer exhibited superior thermal properties compared to traditional polymers used in high-temperature applications .

Mechanism of Action

The mechanism of action of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate are compared below based on substituent patterns, physicochemical properties, and applications.

Ethyl 4-Benzyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine-2-carboxylate (7d)

- Molecular Formula: C₁₈H₁₈NO₃Br

- Substituents : Bromine at an unspecified position, ethyl ester at position 2, and a benzyl group at position 4 .

- Properties : Melting point 98–100°C; IR absorption at 1741 cm⁻¹ (C=O stretch) .

- Synthesis : 69% yield via regioselective formylation .

Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (SS-3347)

- CAS : 202195-67-3

- Substituents : Methyl ester at position 6 instead of 7 .

- Key Difference : Positional isomerism alters electronic distribution, which may affect reactivity in medicinal chemistry applications.

Methyl 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

- CAS: Not provided .

- Substituents : Two methyl groups at position 2 .

- Properties : Discontinued commercial availability; structural modifications likely improve ring stability .

- Key Difference : The additional methyl groups could hinder rotational freedom, influencing binding affinity in drug-target interactions.

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15)

- Molecular Formula : C₁₇H₁₄ClN₃O₆S₂

- Substituents : Chlorine at position 6, benzodithiazine core (sulfur atoms replacing oxygen in the oxazine ring) .

- Properties : Melting point 310–311°C (decomposition); IR absorption at 1715 cm⁻¹ (C=O stretch) .

Research Findings and Implications

- Structural Activity Relationships (SAR) : The position of the ester group (6 vs. 7) significantly impacts electronic properties and binding interactions in drug design .

- Heterocyclic Core Modifications : Replacing oxygen with sulfur in the benzodithiazine analog enhances thermal stability, as evidenced by its higher decomposition temperature .

- Commercial Viability : The target compound remains more accessible (priced at ¥127.9/g) compared to discontinued analogs like the 2,2-dimethyl derivative .

Biological Activity

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (CAS No. 142166-00-5) is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article summarizes the chemical properties, biological activities, and relevant research findings related to this compound.

- Molecular Formula: C10H9NO4

- Molecular Weight: 207.18 g/mol

- IUPAC Name: this compound

- Physical State: Solid

- Boiling Point: 247–253 °C

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies. The following subsections detail these activities:

Antimicrobial Activity

Research indicates that derivatives of benzoxazines, including methyl 3-oxo derivatives, possess significant antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi. For instance:

- Antibacterial Activity: Studies have demonstrated that certain benzoxazine derivatives inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Benzoxazine derivatives are also being explored for their anticancer potential. Methyl 3-oxo derivatives have been reported to induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest: Some studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

- Induction of Apoptosis: Compounds in this class can activate apoptotic pathways, leading to programmed cell death in tumor cells .

Anti-inflammatory Effects

The anti-inflammatory properties of methyl 3-oxo derivatives have been highlighted in various studies:

- Mechanism of Action: These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, reducing inflammation in tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives:

Q & A

Q. Q1. What are the standard synthetic routes for preparing methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate?

A1. The compound is synthesized via a one-pot condensation of substituted phenols with N,N-dimethylolamines or through cyclization of o-aminobenzyl alcohol derivatives. For example, Shridhar et al. (1985) developed a method using methyl esters of 3,4-dihydro-3-oxo-2H-1,4-benzoxazine precursors under acidic conditions . Characterization typically involves NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography to confirm the fused benzoxazine ring and ester functionality .

Advanced Functionalization Strategies

Q. Q2. How can regioselective functionalization be achieved at the 6-position of the benzoxazine scaffold?

A2. Regioselective formylation or halogenation can be performed using directed ortho-metalation (DoM) strategies. For example, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives undergo formylation at the 6-position via Vilsmeier-Haack conditions (POCl₃/DMF), guided by the electron-donating methoxy group at the 7-position . Optimization of reaction temperature (0–5°C) and stoichiometry is critical to avoid over-substitution.

Structural Analysis and Crystallography

Q. Q3. What crystallographic data are available for confirming the stereochemistry of this compound?

A3. X-ray diffraction studies on analogous benzoxazine derivatives (e.g., methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate) reveal planar fused rings with bond angles consistent with sp² hybridization at the carbonyl oxygen. The dihedral angle between the benzoxazine and ester moieties typically ranges from 5–15°, indicating minimal steric strain .

Reactivity of the Ester Group

Q. Q4. How does the methyl ester group influence reactivity compared to carboxylic acid derivatives?

A4. The ester group enhances solubility in organic solvents (e.g., DCM, THF) and stabilizes the compound against premature hydrolysis. In contrast, the carboxylic acid derivative (CAS 134997-87-8) requires protection/deprotection strategies during synthesis. Kinetic studies show ester hydrolysis under basic conditions (NaOH/EtOH) proceeds 10× slower than aryl esters due to steric hindrance from the fused ring .

Biological Activity Screening

Q. Q5. What methodologies are used to assess the bioactivity of this compound?

A5. In vitro assays include:

- Enzyme inhibition : Testing against cyclooxygenase (COX) or monoamine oxidase (MAO) using spectrophotometric methods (e.g., absorbance at 450 nm for MAO-B).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

Compounds with a 3-oxo group show enhanced binding to hydrophobic enzyme pockets, as seen in benzothiazine analogs with antidepressant activity .

Addressing Data Contradictions in Synthesis

Q. Q6. How can discrepancies in reported yields for benzoxazine syntheses be resolved?

A6. Contradictions often arise from variations in catalyst loading (e.g., p-TsOH vs. H₂SO₄) or solvent polarity. For example, Shridhar et al. (1985) achieved 75% yield using toluene, while Burke (1944) reported 50% in ethanol due to competing side reactions . Systematic DOE (Design of Experiments) studies are recommended to identify optimal parameters.

Green Chemistry Approaches

Q. Q7. What sustainable methods exist for synthesizing this compound?

A7. Cu(I)-catalyzed intramolecular C–N cyclization of 2-halophenols offers a solvent-free route with 85% atom economy. Lewis acids (e.g., FeCl₃) enable room-temperature reactions, reducing energy consumption by 40% compared to thermal methods .

Analytical Method Development

Q. Q8. Which HPLC conditions are optimal for purity analysis?

A8. Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 minutes at 1 mL/min provides baseline separation. UV detection at 254 nm is used due to the conjugated carbonyl group .

Mechanistic Insights into Cyclization

Q. Q9. What is the proposed mechanism for benzoxazine ring formation?

A9. The reaction proceeds via nucleophilic attack of the phenolic oxygen on an iminium intermediate (generated from formaldehyde and ammonium acetate). DFT calculations show a transition state energy barrier of 25 kcal/mol, with rate-determining C–O bond formation .

Structure-Activity Relationship (SAR) Studies

Q. Q10. How do substituents at the 7-position modulate bioactivity?

A10. Methoxy or nitro groups at C7 enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroactive analogs. Conversely, polar groups (e.g., –COOH) reduce activity by 80% due to decreased membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.